molecular formula C14H12N2O2 B12885052 5-Cyano-1-(2-phenylethyl)-1H-pyrrole-2-carboxylic acid CAS No. 62541-31-5

5-Cyano-1-(2-phenylethyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B12885052
CAS No.: 62541-31-5
M. Wt: 240.26 g/mol
InChI Key: PPVFTWCDXWUQLY-UHFFFAOYSA-N
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Description

5-Cyano-1-phenethyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound with a pyrrole ring structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-1-phenethyl-1H-pyrrole-2-carboxylic acid typically involves the reaction of 1-phenethyl-1H-pyrrole-2-carboxylic acid with cyanogen bromide under basic conditions. The reaction is carried out in a suitable solvent, such as acetonitrile, at room temperature. The product is then purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 5-Cyano-1-phenethyl-1H-pyrrole-2-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-1-phenethyl-1H-pyrrole-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted pyrrole derivatives.

Scientific Research Applications

5-Cyano-1-phenethyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Cyano-1-phenethyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s cyano group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Cyano-1H-pyrrole-2-carboxylic acid: A simpler analog without the phenethyl group.

    1-Phenethyl-1H-pyrrole-2-carboxylic acid: Lacks the cyano group but retains the phenethyl and carboxylic acid functionalities.

Uniqueness

5-Cyano-1-phenethyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both the cyano and phenethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a broader range of applications and interactions compared to its simpler analogs.

Properties

CAS No.

62541-31-5

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

5-cyano-1-(2-phenylethyl)pyrrole-2-carboxylic acid

InChI

InChI=1S/C14H12N2O2/c15-10-12-6-7-13(14(17)18)16(12)9-8-11-4-2-1-3-5-11/h1-7H,8-9H2,(H,17,18)

InChI Key

PPVFTWCDXWUQLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=CC=C2C(=O)O)C#N

Origin of Product

United States

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